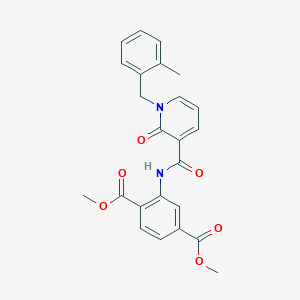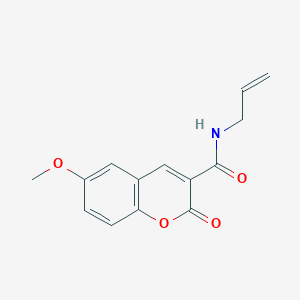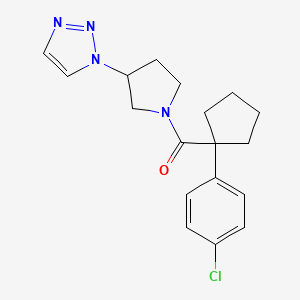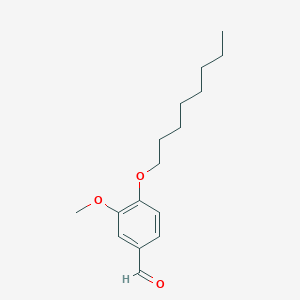
Dimethyl 2-(1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a dihydropyridine ring and a terephthalate moiety. Dihydropyridines are a class of compounds that are often used in medicinal chemistry due to their wide range of biological activities . Terephthalates are commonly used in the production of polyesters .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the dihydropyridine ring and the attachment of the terephthalate moiety. The exact synthesis would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dihydropyridine ring is a six-membered ring with one nitrogen atom and a double bond. The terephthalate moiety consists of a benzene ring with two ester groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the ester groups in the terephthalate moiety could undergo hydrolysis to form carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Wissenschaftliche Forschungsanwendungen
Biodegradation and Toxicity Reduction
Potential of Esterase DmtH in Transforming Plastic Additive Dimethyl Terephthalate to Less Toxic Mono-Methyl Terephthalate
This study highlights the environmental concern surrounding Dimethyl Terephthalate (DMT), widely used in polyester and industrial plastic production. A particular focus was on the enzyme esterase DmtH, which transforms DMT to a less toxic compound, mono-methyl terephthalate (MMT), thus reducing its environmental impact. The research demonstrated DmtH's capability to transform other p-phthalic acid esters, underlining its utility in mitigating the toxicity of DMT and related compounds to organisms, using C. elegans as a model for assessing toxicity reduction (Cheng et al., 2020).
Analytical and Synthetic Chemistry Applications
Investigations on Intermediate Acetal Formation during Polarographic Estimation
This research explored the stability and reaction behavior of terephthalaldehydic acid methyl ester (TAE) and 4-carboxybenzaldehyde (CBA), critical impurities in the manufacturing of DMT. The study developed a method for their quantification, contributing to the understanding of DMT's production process and ensuring the purity of the final product (Koshy et al., 1995).
Synthetic Enterobactin Analogues: Carboxamido-2,3-dihydroxyterephthalate Conjugates
Focusing on synthetic analogues of enterobactin, this study presents carboxamido-2,3-dihydroxyterephthalate conjugates of spermine and spermidine as potent agents for sequestering metals, notably for removing plutonium from biological systems. This research underscores the potential of such compounds in designing metal-ion sequestering agents for medical and environmental applications (Weitl et al., 1981).
Corrosion Inhibition
Experimental and Theoretical Tools for Corrosion Inhibition Study of Mild Steel
This study examined the anti-corrosive properties of certain derivatives, including indanone derivatives, on mild steel in hydrochloric acid. It showcased the potential application of these compounds in protecting against corrosion, a critical concern in industrial processes and infrastructure maintenance. The inhibition efficiency and adsorption process elucidated in this research provide insights into the development of effective corrosion inhibitors (Saady et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 2-[[1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-15-7-4-5-8-17(15)14-26-12-6-9-19(22(26)28)21(27)25-20-13-16(23(29)31-2)10-11-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXFRYAVSCPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2672938.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672945.png)

![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)

![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
![N-[2-(1-phenethylbenzimidazol-2-yl)ethyl]acetamide](/img/structure/B2672953.png)

![methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2672955.png)
![3-Phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B2672958.png)
![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)
